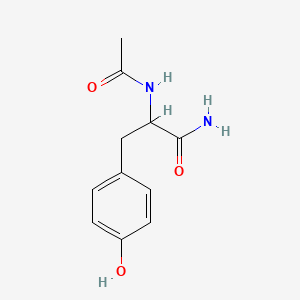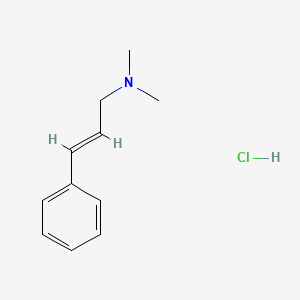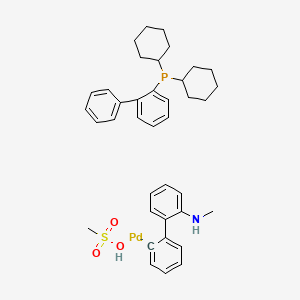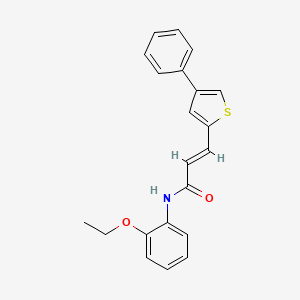
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is a derivative of 1,4-dioxane-2,5-dione, which is a cyclic ester. This compound is notable for its unique structural features, including a propynyl group attached to the dioxane ring. It is used in various scientific research applications due to its reactivity and potential for forming polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- typically involves the reaction of malonic acid derivatives with acetone in the presence of acetic anhydride and sulfuric acid . Another method involves the use of isopropenyl acetate and catalytic sulfuric acid . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is used in several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- involves its ability to undergo various chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific application. For example, in polymerization reactions, the compound acts as a monomer that forms long polymer chains through repeated reactions.
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine.
Uniqueness
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is unique due to its propynyl group, which imparts distinct reactivity and potential for forming polymers. This makes it particularly valuable in applications requiring specific structural features and reactivity.
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-methyl-6-prop-2-ynyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H8O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h1,5-6H,4H2,2H3 |
Clave InChI |
RUCSPYCHQRRDIK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC(C(=O)O1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)







![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
